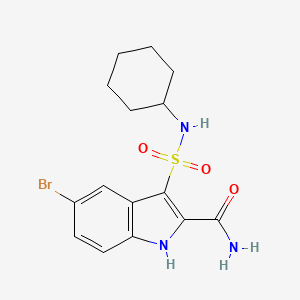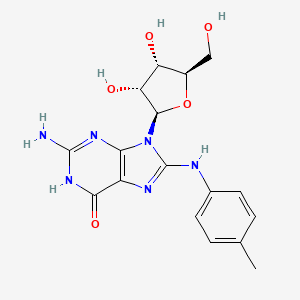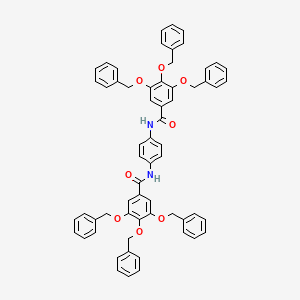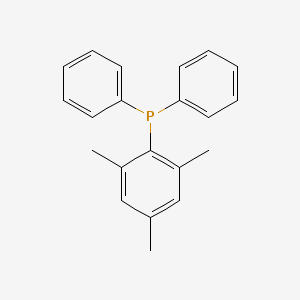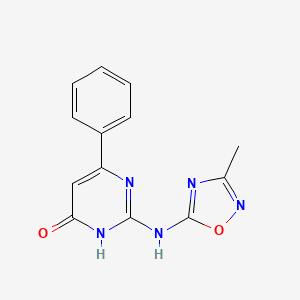
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Coupling with Pyrimidine: The oxadiazole derivative is then coupled with a pyrimidine precursor using suitable coupling agents and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole or pyrimidine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidine
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-4-phenylpyrimidine
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-(4-methylphenyl)pyrimidin-4(1H)-one
Uniqueness
2-((3-Methyl-1,2,4-oxadiazol-5-yl)amino)-6-phenylpyrimidin-4(1H)-one stands out due to its specific substitution pattern and the presence of both oxadiazole and pyrimidine rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
88067-31-6 |
|---|---|
Molekularformel |
C13H11N5O2 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11N5O2/c1-8-14-13(20-18-8)17-12-15-10(7-11(19)16-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16,17,18,19) |
InChI-Schlüssel |
PFOROOJMLYUOIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
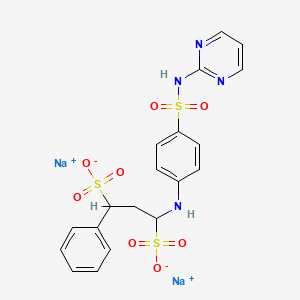
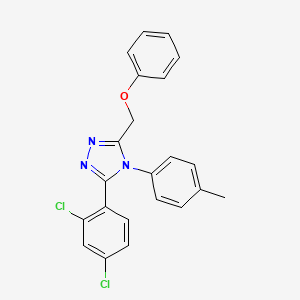
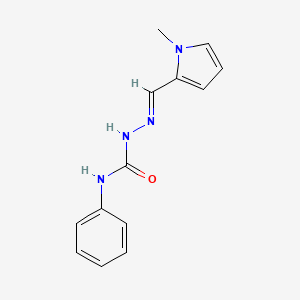
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
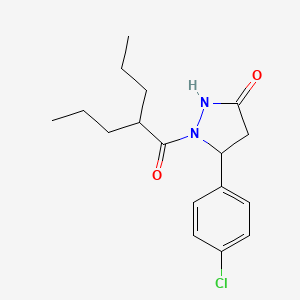
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
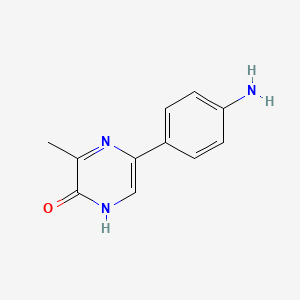
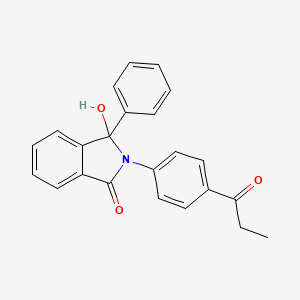
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
